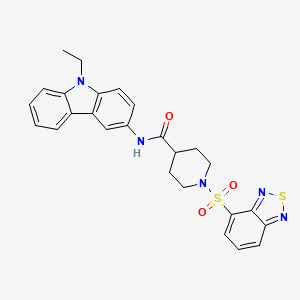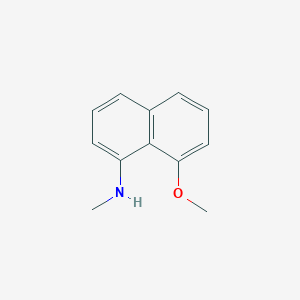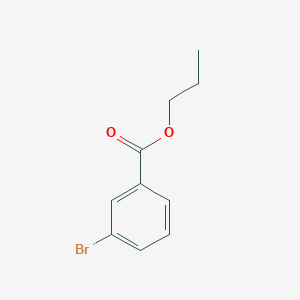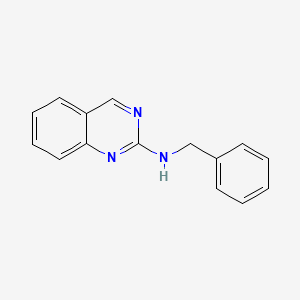
1-(Cyclopentylmethylsulfonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopentylmethylsulfonyl)piperidine, also known as CPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. CPMP is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable compound for studying various biological processes. In
作用机制
The mechanism of action of 1-(Cyclopentylmethylsulfonyl)piperidine involves the inhibition of vesicular monoamine transporter (VMAT), which is responsible for the storage and release of monoamine neurotransmitters. 1-(Cyclopentylmethylsulfonyl)piperidine binds to the active site of VMAT, preventing the transport of monoamines into vesicles and subsequently inhibiting their release. This mechanism of action has been shown to be selective for VMAT2, which is primarily expressed in the central nervous system.
Biochemical and Physiological Effects:
1-(Cyclopentylmethylsulfonyl)piperidine has been shown to have a variety of biochemical and physiological effects, including the inhibition of neurotransmitter release, modulation of ion channel function, and alteration of protein-protein interactions. 1-(Cyclopentylmethylsulfonyl)piperidine has also been shown to increase the levels of monoamines in the cytoplasm, leading to an increase in intracellular calcium levels and subsequent activation of calcium-dependent signaling pathways.
实验室实验的优点和局限性
One of the main advantages of using 1-(Cyclopentylmethylsulfonyl)piperidine in lab experiments is its selectivity for VMAT2, which allows for the specific inhibition of monoamine neurotransmitter release. Additionally, 1-(Cyclopentylmethylsulfonyl)piperidine has a relatively low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of using 1-(Cyclopentylmethylsulfonyl)piperidine is its relatively short half-life, which can make it difficult to study long-term effects.
未来方向
There are several future directions for research involving 1-(Cyclopentylmethylsulfonyl)piperidine, including the development of more potent and selective VMAT2 inhibitors, the use of 1-(Cyclopentylmethylsulfonyl)piperidine in the study of neurological disorders such as Parkinson's disease, and the exploration of 1-(Cyclopentylmethylsulfonyl)piperidine's potential as a therapeutic agent for the treatment of mental health disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(Cyclopentylmethylsulfonyl)piperidine and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, 1-(Cyclopentylmethylsulfonyl)piperidine is a valuable compound for studying various biological processes, including neurotransmitter release, ion channel function, and protein-protein interactions. Its selectivity for VMAT2 and relatively low toxicity profile make it a safe and effective tool for lab experiments. Further research is needed to fully understand the potential applications of 1-(Cyclopentylmethylsulfonyl)piperidine in various areas of scientific research.
合成方法
The synthesis of 1-(Cyclopentylmethylsulfonyl)piperidine involves the reaction of piperidine with cyclopentylmethylsulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into 1-(Cyclopentylmethylsulfonyl)piperidine through a series of steps. The overall yield of 1-(Cyclopentylmethylsulfonyl)piperidine synthesis is around 50%, making it a relatively efficient process.
科学研究应用
1-(Cyclopentylmethylsulfonyl)piperidine has been used in a variety of scientific research applications, including the study of neurotransmitter release, ion channel function, and protein-protein interactions. 1-(Cyclopentylmethylsulfonyl)piperidine has been shown to inhibit the release of neurotransmitters such as dopamine and norepinephrine, making it a useful tool for studying the mechanisms of neurotransmitter release. Additionally, 1-(Cyclopentylmethylsulfonyl)piperidine has been shown to modulate the function of ion channels, including voltage-gated calcium channels and nicotinic acetylcholine receptors.
属性
IUPAC Name |
1-(cyclopentylmethylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c13-15(14,10-11-6-2-3-7-11)12-8-4-1-5-9-12/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZKGUMWPWZLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopentylmethylsulfonyl)piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B7464681.png)

![10-(2-Methoxyphenyl)-11-oxa-7-thia-9-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7464685.png)

![2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7464697.png)

![12-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B7464711.png)
![6,7-Dimethoxy-2-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7464713.png)


![1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid](/img/structure/B7464743.png)

![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid](/img/structure/B7464753.png)
